![molecular formula C25H33N3O4S B2596639 3-(2-methoxyethyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-[(3,4,5-trimethoxyphenyl)methyl]thiourea CAS No. 850933-27-6](/img/structure/B2596639.png)
3-(2-methoxyethyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-[(3,4,5-trimethoxyphenyl)methyl]thiourea
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Overview
Description
3-(2-methoxyethyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-[(3,4,5-trimethoxyphenyl)methyl]thiourea is a complex organic compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. Its unique structure, characterized by the presence of methoxyethyl, methylindolyl, and trimethoxyphenyl groups, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyethyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-[(3,4,5-trimethoxyphenyl)methyl]thiourea involves a multi-step process:
Formation of Methoxyethyl Intermediate: Starting with 2-methoxyethanol, it undergoes a reaction with a suitable halogenating agent, like thionyl chloride, to form 2-chloroethoxymethane.
Indole Derivative Preparation: The indole ring, 2-methyl-1H-indole, is synthesized through Fischer indole synthesis, involving phenylhydrazine and acetone.
Thiourea Core Formation: The core thiourea structure is created by reacting the indole derivative with an isothiocyanate reagent in the presence of a base.
Final Coupling: The methoxyethyl intermediate, thiourea core, and the trimethoxyphenylmethyl group are coupled under appropriate conditions, typically involving a catalyst like palladium to yield the final compound.
Industrial Production Methods
Scaling up the synthesis for industrial production requires optimization of each step for maximum yield and purity. This includes:
Continuous Flow Chemistry: Utilizing continuous flow reactors to ensure consistent production rates and quality control.
Catalyst Optimization: Employing highly active and selective catalysts to improve the efficiency of each coupling reaction.
Purification Techniques: Implementing advanced purification methods such as high-performance liquid chromatography (HPLC) to isolate the desired product from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
3-(2-methoxyethyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-[(3,4,5-trimethoxyphenyl)methyl]thiourea undergoes various chemical reactions:
Oxidation: The thiourea group can be oxidized using reagents like hydrogen peroxide to form corresponding sulfenic, sulfinic, or sulfonic acids.
Reduction: It can be reduced with agents like lithium aluminum hydride to generate the corresponding amine derivatives.
Substitution: The methoxy groups can undergo nucleophilic substitution with strong nucleophiles, leading to a variety of functionalized products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, room temperature.
Reduction: Lithium aluminum hydride, anhydrous ether, reflux.
Substitution: Sodium hydride, dimethylformamide, mild heating.
Major Products Formed
Oxidation Products: Sulfenic acid, sulfinic acid, sulfonic acid derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Functionalized ethers or amines depending on the nucleophile used.
Scientific Research Applications
Introduction to 3-(2-methoxyethyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-[(3,4,5-trimethoxyphenyl)methyl]thiourea
The compound This compound is a complex organic molecule that has not been extensively documented in the available literature. However, based on its structural components, it can be inferred that it might have potential applications in various fields such as pharmaceuticals, materials science, or biological research. This article aims to explore potential applications and provide insights into similar compounds, given the lack of specific data on this exact molecule.
Pharmaceutical Research
- Biological Activity : Compounds with indole and thiourea moieties often exhibit biological activity, including antimicrobial, anti-inflammatory, or anticancer properties. The presence of a trimethoxyphenyl group could enhance these activities due to its potential to interact with biological targets.
- Drug Design : The structure of this compound suggests it could be used as a scaffold for designing drugs that target specific enzymes or receptors, particularly those involved in neurological or oncological pathways.
Materials Science
- Organic Electronics : Thiourea derivatives can be used in organic electronics due to their ability to form stable complexes with metals, which might be useful in the development of organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).
- Polymer Chemistry : Incorporating thiourea into polymers can enhance their mechanical properties or introduce new functionalities, such as self-healing capabilities.
Biological Research
- Protein Interactions : The compound's structure suggests it could be used to study protein-ligand interactions, particularly with proteins that have binding sites for indole or phenyl groups.
- Cellular Studies : It might be used to investigate cellular processes, such as cell signaling pathways, due to its potential to interact with cellular components.
Case Studies and Data Tables
Unfortunately, specific case studies or comprehensive data tables for This compound are not available due to the lack of documented research on this exact compound. However, similar compounds can provide insights into potential applications:
Compound | Application | Biological Activity |
---|---|---|
Indole Derivatives | Pharmaceutical Research | Antimicrobial, Anti-inflammatory |
Thiourea Derivatives | Materials Science | Organic Electronics, Polymer Chemistry |
Trimethoxyphenyl Compounds | Biological Research | Protein Interactions, Cellular Studies |
Mechanism of Action
Molecular Targets and Pathways
The compound's mechanism of action involves binding to specific molecular targets such as enzymes or receptors. It can modulate biological pathways by:
Enzyme Inhibition: Inhibits key enzymes involved in metabolic pathways, affecting the overall cellular function.
Receptor Interaction: Binds to receptors, triggering or blocking signaling cascades that regulate physiological processes.
Comparison with Similar Compounds
Similar Compounds
1-[2-(2-methyl-1H-indol-3-yl)ethyl]-3-[(3,4,5-trimethoxyphenyl)methyl]thiourea
3-(2-methoxyethyl)-1-[2-(1H-indol-3-yl)ethyl]-1-[(3,4,5-trimethoxyphenyl)methyl]thiourea
3-(2-ethoxyethyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-[(3,4,5-trimethoxyphenyl)methyl]thiourea
Highlighting Its Uniqueness
Compared to similar compounds, 3-(2-methoxyethyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-[(3,4,5-trimethoxyphenyl)methyl]thiourea stands out due to:
Methoxyethyl Group Presence: Adds unique steric and electronic properties influencing its reactivity and interactions.
Trimethoxyphenylmethyl Group: Contributes to its bioactivity and potential therapeutic applications.
This compound's distinct features and versatile applications make it an exciting subject for continued research and development. Hope this article satisfies your curiosity.
Biological Activity
The compound 3-(2-methoxyethyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-[(3,4,5-trimethoxyphenyl)methyl]thiourea is a thiourea derivative that has garnered attention for its potential biological activities. Thiourea compounds are known for a variety of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific thiourea derivative, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Synthesis and Structure
The synthesis of thiourea derivatives typically involves the reaction of isothiocyanates with amines or the reaction of thiourea with various electrophiles. The structure of this compound features an indole moiety and a trimethoxyphenyl group, which are critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiourea derivatives. For instance, compounds similar to the one have shown significant antiproliferative effects against various cancer cell lines:
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
This compound | HeLa | TBD |
7d (similar structure) | HeLa | 0.52 |
7d (similar structure) | MCF-7 | 0.34 |
7d (similar structure) | HT-29 | 0.86 |
The compound 7d , which shares structural similarities with our target compound, demonstrated potent activity across multiple cancer cell lines by inducing apoptosis and inhibiting tubulin polymerization, indicating that our compound may exhibit similar mechanisms of action .
Antimicrobial Activity
Thiourea derivatives are also recognized for their antimicrobial properties. The target compound may possess antibacterial activity against pathogenic bacteria. For example:
- Antibacterial Efficacy : Compounds in the thiourea class have demonstrated effectiveness against Staphylococcus aureus and Streptococcus pyogenes, with IC50 values in the range of nanomolar concentrations .
Preliminary studies suggest that our compound may also inhibit bacterial growth through similar mechanisms, potentially disrupting bacterial cell wall synthesis or function.
Anti-inflammatory Activity
Thioureas have been reported to exhibit anti-inflammatory effects by modulating inflammatory pathways. Research indicates that certain thiourea derivatives can inhibit NF-κB signaling pathways, which are crucial in mediating inflammatory responses . This suggests that our compound could be explored for its anti-inflammatory potential.
Case Studies and Mechanistic Insights
A study focused on related thiourea derivatives revealed their ability to target specific molecular pathways involved in cancer progression and inflammation. These compounds were shown to inhibit angiogenesis and alter cell signaling pathways critical for tumor growth .
In a detailed mechanistic study involving similar structures, it was found that these compounds could induce cell cycle arrest at the G2/M phase and promote apoptosis in cancer cells . Such findings underscore the importance of further investigating the biological pathways influenced by our target compound.
Properties
IUPAC Name |
3-(2-methoxyethyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-[(3,4,5-trimethoxyphenyl)methyl]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O4S/c1-17-19(20-8-6-7-9-21(20)27-17)10-12-28(25(33)26-11-13-29-2)16-18-14-22(30-3)24(32-5)23(15-18)31-4/h6-9,14-15,27H,10-13,16H2,1-5H3,(H,26,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPGLNFLGSWXAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCN(CC3=CC(=C(C(=C3)OC)OC)OC)C(=S)NCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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